3-Thienylalanine
Overview
Description
3-Thienylalanine is an amino acid compound that contains a thienyl group and an alanine group. It is a white crystalline solid with the molecular formula C7H9NO2S and a molecular weight of 171.22 g/mol . This compound has two chiral centers, resulting in four stereoisomers. It exhibits properties of both organic acids and bases and remains stable under neutral or weak acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Thienylalanine primarily involves chemical synthesis. One common method is the reaction between alanine and a thienyl compound under suitable conditions such as acid-base adjustment and temperature control . Another method involves the hydantoin or azlactone route, where 2-hydroxy-3-thienylacrylic acids are used as starting materials for biotransformation .
Industrial Production Methods: In industrial settings, the biotechnological production of this compound can be achieved through transamination of the enol form of 2-hydroxy-3-thienylacrylic acids using L-aspartic acid or L-glutamic acid as amino donors . This method leverages biotransformation processes to produce the desired compound efficiently.
Chemical Reactions Analysis
Types of Reactions: 3-Thienylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
3-Thienylalanine has a wide range of applications in scientific research:
Biology: It serves as a building block for the synthesis of peptides and proteins, aiding in the study of protein structure and function.
Medicine: Research has explored its potential as an angiotensin-converting enzyme (ACE) inhibitor, showing promise in treating hypertension and related cardiovascular conditions
Mechanism of Action
The mechanism of action of 3-Thienylalanine, particularly in its role as an ACE inhibitor, involves the inhibition of the enzyme responsible for converting angiotensin I to angiotensin II. This inhibition leads to reduced vasoconstriction and lower blood pressure. The compound also enhances the production of nitric oxide, contributing to vasodilation and improved endothelial function .
Comparison with Similar Compounds
Phenylalanine: An amino acid with a benzyl side chain instead of a thienyl group.
Tyrosine: Similar to phenylalanine but with a hydroxyl group on the benzyl side chain.
Tryptophan: Contains an indole side chain, differing significantly in structure but similar in being an aromatic amino acid.
Uniqueness: 3-Thienylalanine is unique due to its thienyl group, which imparts distinct chemical properties and reactivity compared to other aromatic amino acids. This uniqueness makes it valuable in specific biochemical and pharmaceutical applications .
Properties
IUPAC Name |
(2S)-2-(thiophen-3-ylamino)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-5(7(9)10)8-6-2-3-11-4-6/h2-5,8H,1H3,(H,9,10)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQSUCJAKAMYMQ-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=CSC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=CSC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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